molecular formula C28H30N4O8S B2751743 N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{8-oxo-6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide CAS No. 688060-26-6

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{8-oxo-6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide

Cat. No.: B2751743
CAS No.: 688060-26-6
M. Wt: 582.63
InChI Key: ZDWHPIBGXXTPPL-UHFFFAOYSA-N
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Description

“N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{8-oxo-6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide” is a complex organic compound that features multiple functional groups, including benzodioxole, quinazoline, and butanamide moieties. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of each functional group and their subsequent coupling. Common synthetic routes may include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Quinazoline Core: This often involves the condensation of anthranilic acid derivatives with formamide or other suitable reagents.

    Coupling Reactions: The final assembly of the molecule may involve amide bond formation, typically using reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This often includes the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions may target the quinazoline core or the amide functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, CrO₃

    Reducing Agents: NaBH₄, LiAlH₄

    Substitution Reagents: Halogens, alkylating agents

Major Products

The major products of these reactions will depend on the specific conditions and reagents used but may include oxidized or reduced forms of the original compound, as well as various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, such compounds are often studied for their unique structural properties and reactivity. They may serve as intermediates in the synthesis of more complex molecules.

Biology

Biologically, these compounds can be of interest due to their potential interactions with biological macromolecules. They may be studied for their binding affinities to proteins or nucleic acids.

Medicine

In medicine, compounds with such complex structures are often investigated for their potential therapeutic effects. They may exhibit activities such as enzyme inhibition, receptor modulation, or antimicrobial properties.

Industry

Industrially, these compounds can be used in the development of new materials, such as polymers or advanced pharmaceuticals.

Mechanism of Action

The mechanism of action of such a compound would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{8-oxo-6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide: can be compared with other quinazoline derivatives, benzodioxole-containing compounds, and amides.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{8-oxo-6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide is a complex organic compound with potential therapeutic applications. Its intricate structure suggests diverse biological activities, which are essential in pharmacological research.

  • IUPAC Name : N-(1,3-benzodioxol-5-ylmethyl)-4-[8-oxo-6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide
  • Molecular Formula : C28H30N4O8S
  • Molecular Weight : 582.6 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit significant activity against various cancer cell lines. The presence of the quinazoline moiety is often associated with anti-tumor effects due to its ability to interfere with cellular signaling pathways involved in cancer proliferation and survival.
  • Antioxidant Properties : The benzodioxole group is known for its antioxidant capabilities, which can protect cells from oxidative stress and damage. This property is crucial in preventing various diseases related to oxidative damage.
  • Anti-inflammatory Effects : Compounds similar to this one have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators. This activity suggests possible applications in treating inflammatory diseases.
  • Neuroprotective Effects : Research indicates that molecules with similar structural features may exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases.

Anticancer Studies

A study conducted on a series of quinazoline derivatives demonstrated that compounds bearing the benzodioxole moiety exhibited enhanced cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-710.5Apoptosis induction
Compound BA54912.3G2/M cell cycle arrest

Antioxidant Activity

In vitro assays using DPPH and ABTS radical scavenging methods showed that N-(1,3-benzodioxol-5-yl) derivatives possess significant antioxidant activity compared to standard antioxidants like ascorbic acid.

CompoundDPPH Scavenging (%)ABTS Scavenging (%)
Test Compound85%90%
Ascorbic Acid92%95%

Neuroprotective Studies

Research on the neuroprotective effects of similar compounds indicated that they can protect neuronal cells from glutamate-induced toxicity. Mechanisms include modulation of glutamate receptors and enhancement of neurotrophic factors.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-[8-oxo-6-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O8S/c33-25(29-12-17-5-6-21-22(9-17)38-15-37-21)4-1-7-32-27(35)19-10-23-24(40-16-39-23)11-20(19)31-28(32)41-14-26(34)30-13-18-3-2-8-36-18/h5-6,9-11,18H,1-4,7-8,12-16H2,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWHPIBGXXTPPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CCCC(=O)NCC5=CC6=C(C=C5)OCO6)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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